

A Technical Guide to the Neonatal Murine Model for Caprine Enterovirus Infection

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Caprine**

Cat. No.: **B554990**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the neonatal murine model for studying **caprine** enterovirus (CEV) infection. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.

Introduction

Caprine enterovirus (CEV) infection is an emerging infectious disease that poses a significant threat to the goat industry.^[1] Understanding the pathogenesis of CEV and developing effective countermeasures has been hindered by the lack of a suitable small animal model.^[1] Recently, a neonatal murine model has been established, providing a valuable tool for investigating the viral tropism, pathogenesis, and host immune response to CEV infection.^{[1][2]} This guide details the methodologies and findings associated with this model, specifically focusing on the CEV-JL14 strain.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing the neonatal murine model for CEV infection.

Table 1: Susceptibility of Different Neonatal Mouse Strains to CEV-JL14 Infection

Mouse Strain	Inoculation Dosage (TCID50)	Detection of Viral Fragments (RT-PCR)
ICR	10 ⁶	Positive
BALB/c	10 ⁶	Negative
Kunming	10 ⁶	Negative

Data sourced from Zhang et al., 2023.[1]

Table 2: Minimal Infective Dose of CEV-JL14 in ICR Suckling Mice

Inoculation Dosage (TCID50)	Detection of Viral Fragments (RT-PCR) 5 dpi
2 x 10 ⁸	Positive
2 x 10 ⁶	Positive
2 x 10 ⁴	Negative

Data sourced from Zhang et al., 2023.[3]

Table 3: Viral Load of CEV-JL14 in Tissues of Infected ICR Suckling Mice

Tissue	Viral Load (Copies/g)
Heart	High
Liver	High
Lung	High
Kidney	High
Intestine	High
Spleen	Detectable
Brain	Detectable
Muscle	Detectable

Relative viral loads are based on the findings that CEV-JL14 was detected in almost all tissues, with significantly higher loads in the heart, liver, lung, kidney, and intestine.[\[2\]](#)[\[3\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments in the neonatal murine model of CEV infection.

Virus Preparation and Titration

- Cell Culture: Vero cells are cultured to 70-80% confluence.
- Infection: Cells are infected with CEV-JL14 at a multiplicity of infection (MOI) that allows for optimal virus production.
- Harvesting: At 48 hours post-infection, the infected cells and supernatant are harvested.
- Virus Stock Preparation: The harvested material is subjected to three freeze-thaw cycles to release intracellular virions. The cell debris is pelleted by centrifugation, and the supernatant containing the virus stock is collected and stored at -80°C.
- Titration (TCID50 Assay): The virus stock is serially diluted and used to infect Vero cells in 96-well plates. The cytopathic effect (CPE) is observed, and the 50% tissue culture infective

dose (TCID50) is calculated using the Reed-Muench method.

Neonatal Mouse Inoculation

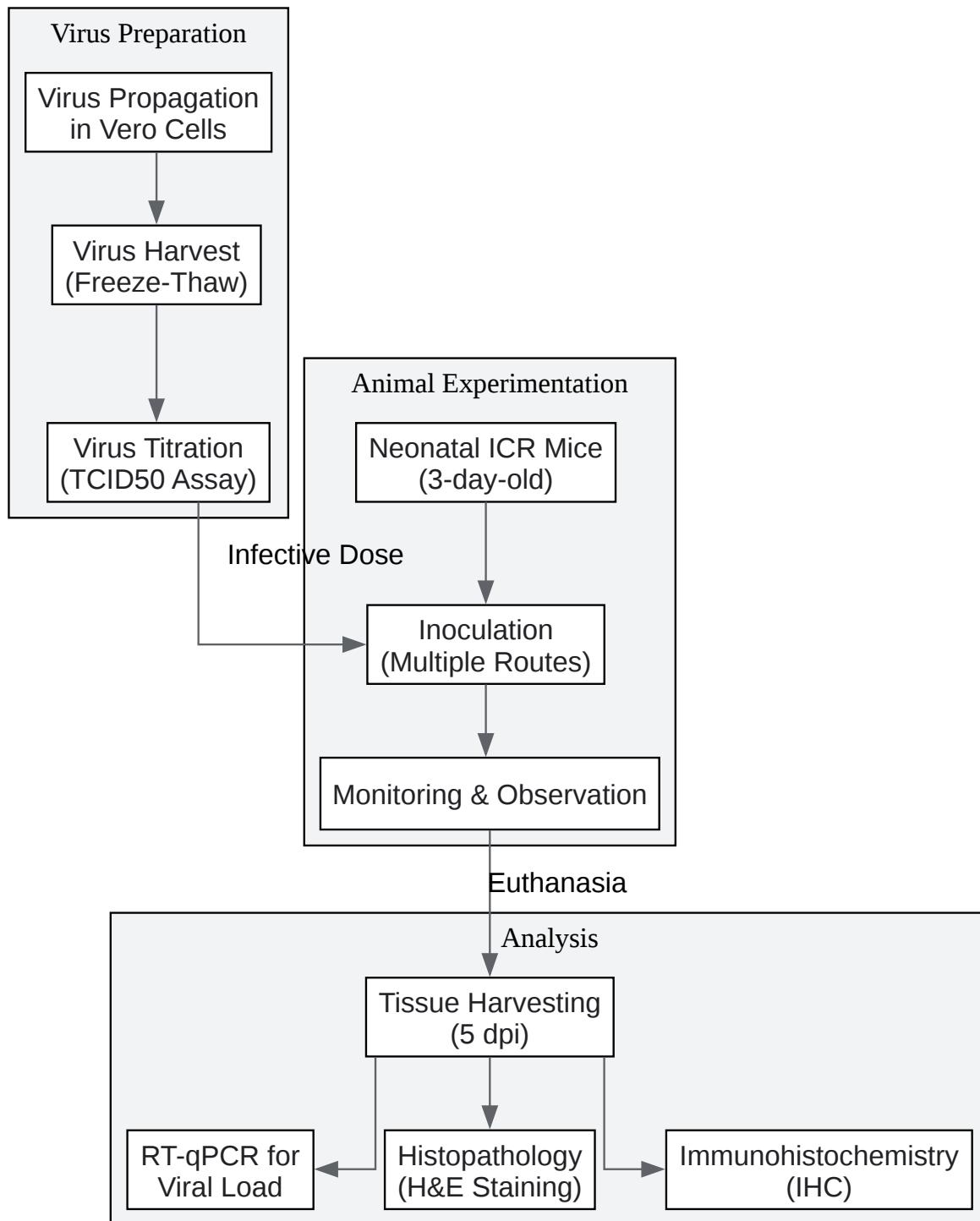
- Animal Model: Three-day-old ICR suckling mice are used for experimental infection.[4]
- Anesthesia (Optional but Recommended): For procedures like intracerebral injections, hypothermia-induced anesthesia is commonly used. Pups are placed on a cooled surface until they become unresponsive to gentle pinching.[5][6]
- Inoculation Routes:
 - Intraperitoneal (IP) Injection: A specified dose of the virus is injected into the peritoneal cavity.
 - Intramuscular (IM) Injection: The viral suspension is injected into the thigh muscle.
 - Subcutaneous (SC) Injection: The virus is injected into the loose skin on the back of the neck.
 - Oral Administration: A gavage needle is used to deliver the virus directly into the stomach.
 - Intranasal (IN) Administration: A small volume of the viral suspension is slowly instilled into the nostrils.
 - Intracerebral (IC) Injection: A small puncture is made in the skull, and the virus is injected into the brain using a fine-gauge needle.[6]
- Dosage: A minimal infective dose of 106 TCID50 of CEV-JL14 has been established for ICR mice.[1]
- Control Group: A control group of neonatal mice is inoculated with sterile cell culture medium (e.g., DMEM) following the same procedure.[3]

Sample Collection and Processing

- Euthanasia: At designated time points post-infection (e.g., 5 days post-infection), the mice are humanely euthanized.[3]

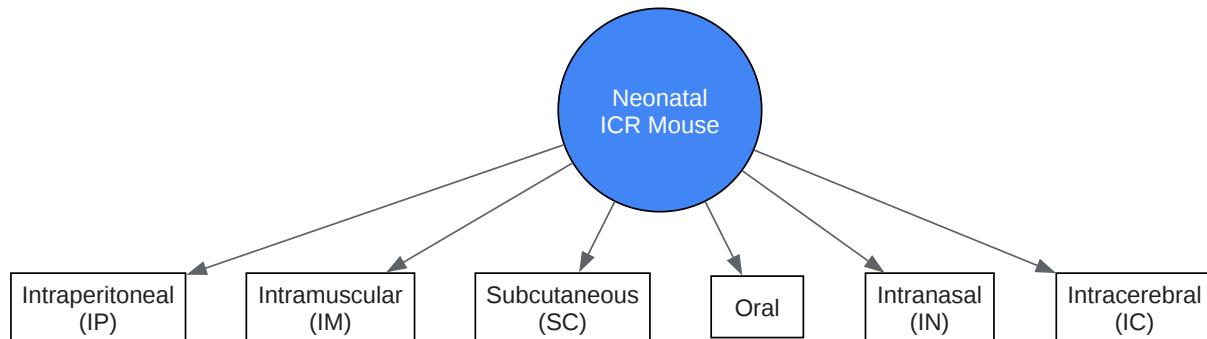
- **Tissue Harvesting:** Tissues including the heart, liver, spleen, lung, kidney, intestine, brain, and muscle are aseptically collected.[1][2]
- **Sample Processing for Molecular Analysis:** A portion of each tissue is immediately stored at -80°C or in a nucleic acid preservation solution for subsequent RNA extraction and RT-PCR analysis.
- **Sample Processing for Histopathology:** Another portion of each tissue is fixed in 10% neutral buffered formalin for at least 24 hours, followed by embedding in paraffin, sectioning, and staining with hematoxylin and eosin (H&E).

Viral Load Quantification (RT-PCR)


- **RNA Extraction:** Total RNA is extracted from the harvested tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
- **Reverse Transcription:** The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and specific primers for the CEV genome.
- **Quantitative PCR (qPCR):** The cDNA is then used as a template for qPCR with primers and a probe specific to a conserved region of the CEV genome. A standard curve is generated using a plasmid containing the target sequence to quantify the viral copy number.

Histopathological and Immunohistochemical Analysis

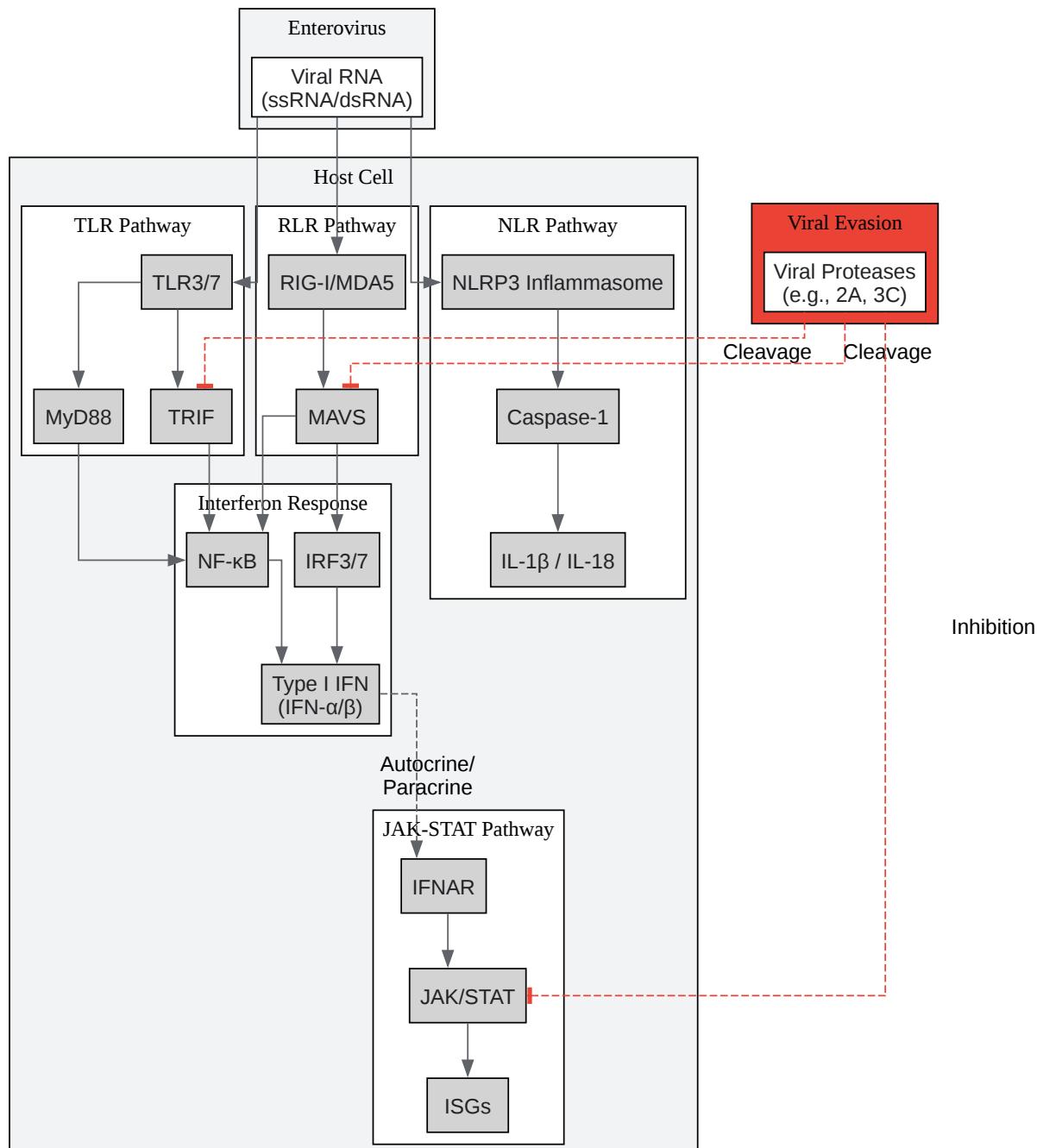
- **Histopathology:** H&E-stained tissue sections are examined under a light microscope for pathological changes such as interstitial edema, necrosis, and lymphocyte infiltration.[3]
- **Immunohistochemistry (IHC):** To detect the distribution of viral antigens, tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody specific to a CEV protein (e.g., VP1), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogenic substrate is then added to visualize the location of the viral antigen.[1]


Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the neonatal murine model of CEV infection.


Inoculation Routes

[Click to download full resolution via product page](#)

Caption: Various inoculation routes for CEV infection in the neonatal mouse model.

Innate Immune Signaling Pathways in Enterovirus Infection

[Click to download full resolution via product page](#)

Caption: Host innate immune signaling and viral evasion strategies during enterovirus infection.

Conclusion

The neonatal ICR murine model is a robust and reproducible system for studying **caprine** enterovirus infection.^[1] It allows for the investigation of viral pathogenesis, tissue tropism, and the efficacy of potential vaccines and antiviral therapies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to utilize this model to advance our understanding of CEV and develop effective control strategies. The elucidation of host-virus interactions, particularly the innate immune signaling pathways, will be crucial for identifying novel therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Immune Evasion of Enteroviruses Under Innate Immune Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interactions Between Enteroviruses and the Inflammasome: New Insights Into Viral Pathogenesis [frontiersin.org]
- 3. Picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Picornavirus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Neonatal Murine Model for Caprine Enterovirus Infection]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554990#neonatal-murine-model-for-caprine-enterovirus-infection>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com